Leu CNU
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Overview
Description
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound with the molecular formula C10H18ClN3O4 and a molecular weight of 279.72 g/mol This compound is a derivative of leucine, an essential amino acid, and is characterized by the presence of a nitrosocarbamoyl group attached to the leucine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves several steps. One common method includes the reaction of leucine methyl ester with 2-chloroethyl isocyanate to form the corresponding carbamoyl derivative. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the chloroethyl group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to introduce nitrosocarbamoyl groups into other molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its cytostatic activity, which could make it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the interaction of its functional groups with biological targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytostatic effects .
Comparison with Similar Compounds
Similar Compounds
N-((2-chloroethyl)nitrosocarbamoyl)-glycyl-L-leucine methyl ester: A similar compound with a glycine residue instead of leucine.
N-((2-chloroethyl)nitrosocarbamoyl)-L-valine methyl ester: A derivative with valine instead of leucine.
Uniqueness
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is unique due to its specific combination of functional groups and the presence of the leucine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
102586-03-8 |
---|---|
Molecular Formula |
C10H18ClN3O4 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChI Key |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
102586-03-8 | |
Origin of Product |
United States |
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